molecular formula C8H8FNO4 B8392579 2-[3-Fluoro-2-nitrophenoxy]ethanol

2-[3-Fluoro-2-nitrophenoxy]ethanol

Cat. No.: B8392579
M. Wt: 201.15 g/mol
InChI Key: TVSICOMYDSFZBJ-UHFFFAOYSA-N
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Description

2-[3-Fluoro-2-nitrophenoxy]ethanol is a substituted ethanol derivative featuring a phenoxy backbone with nitro (-NO₂) and fluorine (-F) groups at the 2- and 3-positions of the aromatic ring, respectively.

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

2-(3-fluoro-2-nitrophenoxy)ethanol

InChI

InChI=1S/C8H8FNO4/c9-6-2-1-3-7(14-5-4-11)8(6)10(12)13/h1-3,11H,4-5H2

InChI Key

TVSICOMYDSFZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[3-Fluoro-2-nitrophenoxy]ethanol with key analogs based on substituent effects, physicochemical properties, and biological or safety profiles derived from the evidence.

Substituent Position and Electronic Effects

  • 2-(3-Nitrophenyl)ethanol (CAS 52022-77-2): This compound has a nitro group at the meta position of the phenyl ring attached to ethanol. Its molecular weight (181.17 g/mol) is lower than that of this compound (estimated ~215.16 g/mol), which may influence solubility and diffusion rates in biological systems .
  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS 453-77-0): The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the single fluoro substituent in the target compound. This derivative’s higher similarity score (0.98) to the target structure suggests overlapping applications in pharmaceuticals or agrochemicals, though its toxicity profile remains unstudied .

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Not Available C₈H₇FNO₄ 3-F, 2-NO₂, phenoxy-ethanol ~215.16 Inferred high reactivity, potential toxicity
2-(3-Nitrophenyl)ethanol 52022-77-2 C₈H₉NO₃ 3-NO₂ 181.17 Moderate tyrosinase inhibition potential
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol 453-77-0 C₈H₆F₃NO₃ 3-NO₂, -CF₃ 225.14 High lipophilicity, unstudied toxicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₂₈O₃ Tetramethylbutyl, ethoxy 292.41 Acute oral toxicity, severe eye irritation

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